N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
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Description
N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including compounds structurally related to N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, have shown promising antifungal activities against a variety of fungi species, such as Candida and Aspergillus species. These derivatives have been optimized for increased plasmatic stability while maintaining potent in vitro antifungal activity against molds and dermatophytes, demonstrating efficacy in murine models of systemic Candida albicans infections (Bardiot et al., 2015).
Radioligand Development for Vasopressin V1B Receptor
A novel pyridopyrimidin-4-one derivative, structurally similar to the compound , has been characterized as a candidate radioligand for the arginine vasopressin 1B (V1B) receptor. This compound has shown high binding affinities and potent antagonistic activity at the human V1B receptor. Its utility as an in vivo radiotracer for measuring the occupancy of the V1B receptor has been demonstrated, providing valuable insights for drug development and monitoring of diseases (Koga et al., 2016).
Antimicrobial and Hemolytic Activities
Compounds including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which bear resemblance to the compound of interest, have been synthesized and evaluated for antimicrobial and hemolytic activities. These studies have identified several derivatives with significant activity against selected microbial species, highlighting their potential as leads for antimicrobial agent development (Gul et al., 2017).
Catalytic Activity
The compound and its derivatives have shown potential in catalytic activities, such as the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process facilitates the efficient preparation of chiral pharmaceutical ingredients, demonstrating the utility of these compounds in synthetic organic chemistry and drug development (Imamoto et al., 2012).
Properties
IUPAC Name |
N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-20(2,3)21-19(26)18(25)15-12-23(16-7-5-4-6-14(15)16)13-17(24)22-8-10-27-11-9-22/h4-7,12H,8-11,13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJCRIIPYIUGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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